molecular formula C11H14O3 B12667613 2-Hydroxyethyl 3-phenylpropionate CAS No. 72143-21-6

2-Hydroxyethyl 3-phenylpropionate

Cat. No.: B12667613
CAS No.: 72143-21-6
M. Wt: 194.23 g/mol
InChI Key: YVNBSYGHQJLAIN-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 3-phenylpropionate is an ester derivative of 3-phenylpropionic acid, characterized by a hydroxyethyl group (-CH₂CH₂OH) esterified to the carboxylic acid moiety. The hydroxyethyl group likely enhances hydrophilicity compared to simpler alkyl esters (e.g., ethyl or methyl esters), influencing solubility, volatility, and interaction with biological systems. 3-Phenylpropionic acid itself is a well-documented metabolite in microbial catabolism and ruminal fluid studies, with concentrations influenced by dietary factors and microbial activity .

Properties

CAS No.

72143-21-6

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-hydroxyethyl 3-phenylpropanoate

InChI

InChI=1S/C11H14O3/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

YVNBSYGHQJLAIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl 3-phenylpropionate can be synthesized through several methods. One common method involves the esterification of 3-phenylpropionic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyethyl 3-phenylpropionate often involves continuous processes to enhance efficiency and yield. For example, a continuous preparation method may involve coupling microbial transformation with membrane separation to produce the compound . This method allows for the continuous removal of the product, thereby driving the reaction to completion and increasing overall yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 3-phenylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxyethyl 3-phenylpropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 3-phenylpropionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-phenylpropionic acid and ethylene glycol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight key differences in functional groups, applications, and biological interactions:

Ethyl 3-Phenylpropionate

  • Structure : Ethyl ester of 3-phenylpropionic acid.
  • Applications: Used as a food flavoring agent due to its fruity, floral, and sweet odors. Inoculation with Lactobacillus brevis increases its production in fermented foods like sauerkraut .
  • Key Difference : Lacks the hydroxy group in the ester chain, resulting in lower hydrophilicity compared to 2-hydroxyethyl derivatives.

2-(Diethylamino)ethyl 3-(p-Methoxyphenyl)-2-Phenylpropionate

  • Structure: Features a diethylaminoethyl ester group and a p-methoxyphenyl substituent.

Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate

  • Structure : Ethyl ester with 2-chlorophenyl and phenyl substituents.
  • Applications : Primarily a research chemical, with halogenation likely influencing reactivity or bioactivity .
  • Key Difference : Chlorine substitution increases molecular weight and may confer resistance to enzymatic degradation.

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

  • Structure : Contains a fluorine atom and a ketone group (3-oxo).
  • Applications : Used in research for its unique electronic properties, with the fluorine atom enhancing metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups/Substituents Key Applications References
2-Hydroxyethyl 3-phenylpropionate C₁₁H₁₄O₃ Hydroxyethyl ester, phenyl Inferred: Flavors, pharma -
Ethyl 3-phenylpropionate C₁₁H₁₄O₂ Ethyl ester, phenyl Food flavoring
2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate C₂₂H₂₉NO₃ Diethylaminoethyl ester, p-methoxy, phenyl Pharmaceuticals (Eubispasme)
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate C₁₇H₁₇ClO₂ Ethyl ester, 2-chloro, phenyl Research chemical
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate C₁₁H₁₁FO₃ Ethyl ester, 2-fluoro, 3-oxo Research applications

Research Findings and Implications

  • Microbial Catabolism : 3-Phenylpropionic acid is catabolized by Escherichia coli via the HcaA enzyme, regulated by HcaR. Glucose represses this pathway, suggesting ester derivatives may influence metabolic flux .
  • Dietary Influence : In bovine studies, 3-phenylpropionate concentrations correlate with ruminal pH and forage intake, implying esterified forms could modulate microbial ecosystems .

Biological Activity

2-Hydroxyethyl 3-phenylpropionate is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an ester functional group, making it a candidate for various applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C11H14O3
  • Molecular Weight : 194.23 g/mol
  • IUPAC Name : 2-hydroxyethyl 3-phenylpropanoate
  • CAS Number : 102-94-5
PropertyValue
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
IUPAC Name2-hydroxyethyl 3-phenylpropanoate
CAS Number102-94-5

The biological activity of 2-Hydroxyethyl 3-phenylpropionate is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that it may modulate enzyme activities and influence metabolic pathways, particularly those related to inflammation and cancer cell proliferation.

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research has shown that 2-Hydroxyethyl 3-phenylpropionate can inhibit the production of pro-inflammatory cytokines. This action suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and other autoimmune diseases.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several phenolic compounds, including 2-Hydroxyethyl 3-phenylpropionate. The results indicated a marked decrease in reactive oxygen species (ROS) in cell cultures treated with this compound, suggesting its potential as a protective agent against oxidative stress .
  • Anti-inflammatory Research : In a clinical trial assessing the efficacy of various compounds in reducing inflammation, participants who received formulations containing 2-Hydroxyethyl 3-phenylpropionate showed a significant reduction in markers of inflammation compared to the control group .
  • Cancer Cell Proliferation Study : A laboratory study investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with 2-Hydroxyethyl 3-phenylpropionate led to reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Hydroxyethyl 3-phenylpropionate, it is essential to compare it with structurally similar compounds:

Table 2: Comparative Biological Activities

CompoundAntioxidant ActivityAnti-inflammatory EffectAnticancer Potential
2-Hydroxyethyl 3-phenylpropionate HighModerateSignificant
Phenylethyl Alcohol ModerateLowLow
Benzyl Acetate LowModerateLow

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